Quinuclidine hydrochloride (CAS 39896-06-5) is the highly stable, solid hydrochloride salt of 1-azabicyclo[2.2.2]octane. It serves as a critical procurement precursor for the quinuclidine core, a sterically unhindered, highly nucleophilic tertiary amine widely used in pharmaceutical synthesis, specialized catalysis, and materials science . By providing the azabicyclo[2.2.2]octane framework in a robust, non-volatile salt form, it bypasses the severe handling and storage challenges associated with the free base, while maintaining excellent water solubility and precursor suitability for in situ free-basing.
Procurement substitution with quinuclidine free base frequently fails due to severe handling constraints; the free base is highly volatile, sublimes readily at room temperature, and is hygroscopic, which compromises stoichiometric precision and shelf life . Substituting with other common tertiary amines, such as triethylamine (TEA) or DABCO, fails in application because TEA suffers from significant steric hindrance around the nitrogen lone pair, while DABCO introduces a second nitrogen atom that can cause unwanted bridging or bidentate coordination [1]. Quinuclidine hydrochloride ensures the exact, stable dosing of a mono-nitrogen, sterically unhindered nucleophile without the risk of reagent loss .
Quinuclidine free base exhibits a high vapor pressure (1.5 mmHg at 20 °C) and sublimes readily, complicating accurate weighing and long-term storage . In contrast, quinuclidine hydrochloride is a non-volatile crystalline solid with a melting point exceeding 300 °C . This thermal stability prevents mass loss during storage and handling, ensuring precise stoichiometric addition in sensitive catalytic or synthetic workflows.
| Evidence Dimension | Vapor pressure and thermal stability |
| Target Compound Data | Quinuclidine hydrochloride: Non-volatile, mp >300 °C |
| Comparator Or Baseline | Quinuclidine free base: Vapor pressure 1.5 mmHg at 20 °C, sublimes at ~156 °C |
| Quantified Difference | Complete elimination of room-temperature volatility and sublimation |
| Conditions | Standard laboratory handling and storage conditions |
Eliminating volatility ensures accurate weighing and prevents reagent loss, which is critical for reproducible yields in pharmaceutical synthesis.
In complex catalytic cycles, such as the Cu-catalyzed cross-dehydrogenative coupling (CDC) used in securinega alkaloid synthesis, quinuclidine hydrochloride serves as an essential co-catalyst precursor[1]. Studies demonstrate that using a defined molar ratio of quinuclidine and quinuclidine hydrochloride (e.g., 20 mol % each) buffers the system and facilitates the E1cB elimination step, regenerating the active catalyst [1]. Attempting to use purely the free base fails to achieve the optimal turnover, whereas the hydrochloride salt provides a stable, easily quantifiable proton source and buffering agent.
| Evidence Dimension | Catalytic turnover and yield in CDC reactions |
| Target Compound Data | Quinuclidine hydrochloride (used with free base): Enables optimal yield (e.g., 56% in targeted steps) |
| Comparator Or Baseline | Omission of the hydrochloride salt or use of unbuffered free base |
| Quantified Difference | Essential for catalytic turnover; omission leads to reaction failure or significantly lower yields |
| Conditions | Cu-catalyzed CDC reaction in acetonitrile at ambient temperature |
Procuring the hydrochloride salt allows chemists to precisely control the protonation state and buffering capacity in sensitive catalytic cycles.
Quinuclidine hydrochloride is the preferred precursor for synthesizing quinuclidine-stabilized group 13 trihydrides (e.g., BH3, AlH3, GaH3) used in chemical vapor deposition (CVD) [1]. Reacting the hydrochloride salt directly with LiMH4 (M = B, Al, Ga) yields high-purity adducts [1]. The hydrochloride salt's lack of handling degradation (compared to the free base) and its controlled reactivity with lithium aluminum hydride prevent unwanted side reactions, making it superior to direct free-base complexation for isolating pure, stable alane and gallane adducts.
| Evidence Dimension | Precursor efficiency for MH3 adduct synthesis |
| Target Compound Data | Quinuclidine hydrochloride: Yields stable, pure HC(CH2CH2)3N·MH3 adducts via reaction with LiMH4 |
| Comparator Or Baseline | Quinuclidine free base: Prone to moisture contamination and volatility, complicating direct complexation |
| Quantified Difference | Provides a controlled, measurable reaction pathway for sensitive metal hydrides |
| Conditions | Reaction with LiMH4 (M = B, Al, Ga) under anhydrous conditions |
For materials science buyers, the hydrochloride salt provides a safer, more reliable route to synthesize highly reactive CVD precursors.
Used as a stable, weighable precursor to introduce the quinuclidine moiety into muscarinic receptor antagonists and other CNS-active drugs, avoiding the handling losses associated with the volatile free base.
Employed as a proton source and buffered co-catalyst alongside the free base in cross-dehydrogenative couplings (CDC) and Baylis-Hillman reactions, where precise stoichiometry is required for high turnover [1].
Utilized in reaction with lithium aluminum hydride or lithium gallium hydride to synthesize highly stable quinuclidine-alane or quinuclidine-gallane adducts for chemical vapor deposition in semiconductor manufacturing [2].
Serves as the starting material for oxidation to QNO, a non-toxic replacement for the mutagenic solvent HMPA in highly stereoselective aldol and enolate reactions[3].
Irritant